Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

説明

BenchChem offers high-quality Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-ethyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSQGIWRXHYLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

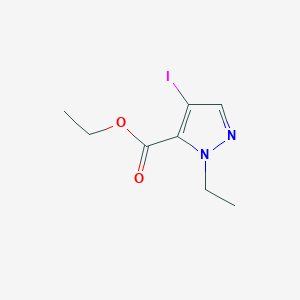

Chemical structure of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

A Strategic Scaffold for Modular Drug Discovery

Executive Summary

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a highly specialized heterocyclic building block designed for the rapid generation of molecular diversity. Unlike simple pyrazoles, this molecule possesses three distinct vectors for orthogonal functionalization: the C4-iodide (a handle for cross-coupling), the C5-ester (a masked electrophile for cyclization or extension), and the N1-ethyl group (a fixed solubility/lipophilicity modulator).

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, validated synthetic routes, and reactivity landscape. It is intended for medicinal chemists seeking to exploit the pyrazole core for kinase inhibition, GPCR modulation, or fragment-based drug design (FBDD).

Part 1: Structural Anatomy & Physicochemical Profile

The molecule (Molecular Formula:

Key Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 294.09 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| Precursor CAS | 1007460-78-7 | Refers to the non-iodinated parent (Ethyl 1-ethyl-1H-pyrazole-5-carboxylate).[1][2][3] |

| Predicted LogP | ~2.6 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 3 | N2 of pyrazole, Carbonyl O, Ether O. |

| H-Bond Donors | 0 | Fully substituted nitrogen. |

| Topological Polar Surface Area | ~43 Ų | Favorable for CNS and oral bioavailability. |

Electronic Character

-

C4 Position (Iodine): The pyrazole ring is electron-rich, but the C5-ester withdraws electron density. However, C4 remains the most nucleophilic site for electrophilic attack during synthesis and the most electrophilic site (C-I bond) for oxidative addition by Palladium(0) species.

-

C5 Position (Ester): The ester carbonyl is deactivated by conjugation with the pyrazole ring but remains susceptible to nucleophilic acyl substitution (hydrolysis, amidation).

Part 2: Synthetic Pathways

The synthesis of this scaffold hinges on controlling the regiochemistry of the pyrazole ring formation and the subsequent regioselective iodination.

Primary Synthetic Route: Electrophilic Iodination

The most robust method involves the direct iodination of the commercially available precursor, Ethyl 1-ethyl-1H-pyrazole-5-carboxylate .

-

Reagents:

-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Mechanism: Electrophilic Aromatic Substitution (

). The C4 position is electronically favored over C3 due to the directing effects of the N1 lone pair and the steric blocking of C5.

Alternative Route: Cyclocondensation (De Novo)

For libraries requiring variation at N1, a de novo cyclization approach is used.

-

Claisen Condensation: Diethyl oxalate + Acetone

Ethyl 2,4-dioxovalerate. -

Cyclization: Reaction with Ethylhydrazine.

-

Critical Control Point: Regioselectivity is governed by solvent polarity and temperature. In ethanol, a mixture of 1-ethyl-5-carboxylate (desired) and 1-ethyl-3-carboxylate (isomer) often forms.

-

Visualization of Synthesis Logic

Figure 1: The primary synthetic route via direct regioselective iodination of the pyrazole core.

Part 3: Reactivity Landscape & Applications

The C4-Iodine bond is the "functional handle" that makes this molecule valuable. It serves as a gateway to complex biaryl systems found in kinase inhibitors (e.g., p38 MAP kinase, B-Raf).

Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: Coupling with aryl boronic acids introduces aromatic diversity at C4.

-

Catalyst System:

or

-

-

Sonogashira: Coupling with terminal alkynes to create rigid, linear spacers.

-

Heck Reaction: Introduction of vinyl groups for further polymerization or functionalization.

Ester Manipulation (C5)

-

Hydrolysis:

yields the carboxylic acid (Precursor for amide coupling). -

Reduction:

yields the primary alcohol (Precursor for ethers or halides).

Divergent Synthesis Diagram

Figure 2: Divergent reactivity profile showing the three primary functionalization pathways.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Rationale: This protocol uses NIS (N-Iodosuccinimide) rather than elemental iodine because it is easier to handle, provides precise stoichiometry, and simplifies purification.

Materials:

- -Iodosuccinimide (NIS) (1.2 equiv)

-

Acetonitrile (0.5 M concentration)

-

Sodium thiosulfate (sat. aq.)

Procedure:

-

Dissolution: Charge a round-bottom flask with Ethyl 1-ethyl-1H-pyrazole-5-carboxylate and anhydrous Acetonitrile. Stir until dissolved.

-

Addition: Add NIS portion-wise over 10 minutes at room temperature. (Note: Protecting from light is recommended but not strictly necessary for NIS).

-

Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] Conversion is typically complete within 2–4 hours.

-

Quench: Cool to room temperature. Pour the mixture into a separatory funnel containing saturated aqueous Sodium Thiosulfate (to reduce excess iodine species).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validation Check:

-

Appearance: Product should be an off-white to pale yellow solid.

-

NMR Signature: Disappearance of the C4-H singlet (typically ~6.5-6.8 ppm) confirms iodination.

Part 5: Safety & Handling

-

Alkylating Agents: If synthesizing the precursor using Ethylhydrazine, extreme caution is required. Ethylhydrazine is toxic and a suspected carcinogen. Use a fume hood and double-gloving.

-

Heavy Metals: Palladium catalysts used in downstream coupling are toxic. Scavengers (e.g., SiliaMetS®) should be used before biological testing.

-

Iodination Reagents: NIS is an irritant. Avoid inhalation of dust.

References

-

BLD Pharm. (2025). Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (CAS 1007460-78-7) Product Data. Retrieved from

-

PubChem. (2025).[5] Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from

-

Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from

-

MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules. Retrieved from

Sources

- 1. 1260827-64-2|Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 2. 1007460-78-7・Ethyl 1-ethyl-1h-pyrazole-5-carboxylate・Ethyl 1-ethyl-1h-pyrazole-5-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 400755-43-3|1-Ethyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1007460-78-7|EThyl 1-ethyl-1h-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 5. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate , a critical halogenated heterocyclic scaffold in medicinal chemistry.

Core Scaffold Analysis & Synthetic Methodology

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a trisubstituted pyrazole derivative characterized by an electron-rich nitrogen heterocycle functionalized with an electrophilic iodine atom at the C4 position and an ester moiety at the C5 position. This specific substitution pattern renders it a "linchpin" intermediate—the C4-iodide serves as a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the C5-ester allows for downstream elaboration into amides or heterocycles.

| Property | Data |

| CAS Number | 1354704-72-5 |

| IUPAC Name | Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol |

| SMILES | CCN1N=CC(I)=C1C(=O)OCC |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |

| Key Reactivity | C4-I (Electrophilic/Cross-coupling), C5-COOEt (Nucleophilic acyl substitution) |

Synthetic Architecture

The synthesis of this scaffold requires precise regiocontrol to ensure the ethyl group resides on N1 relative to the C5-carboxylate. The most robust route involves the construction of the pyrazole core via enaminone intermediates, followed by electrophilic halogenation.

Mechanism of Action: Regioselective Cyclization

The reaction between ethyl pyruvate and DMF-DMA generates an

Figure 1: Synthetic workflow from ethyl pyruvate to the target iodinated pyrazole.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Ethyl 1-ethyl-1H-pyrazole-5-carboxylate)

Note: Regioselectivity is critical here. The use of ethyl pyruvate ensures the C3 position remains unsubstituted.

-

Enaminone Formation:

-

Charge a reaction vessel with Ethyl Pyruvate (1.0 equiv) and

-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv). -

Heat to reflux (approx. 90–100 °C) for 4 hours. Monitor by TLC for the disappearance of starting material.

-

Concentrate in vacuo to yield the crude enaminone (Ethyl 3-(dimethylamino)-2-oxobut-3-enoate analog).

-

-

Cyclization:

-

Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

-

Cool to 0 °C. Dropwise add Ethylhydrazine oxalate (1.1 equiv) pre-dissolved in water/ethanol, or use free base Ethylhydrazine carefully.

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Remove solvent, partition between Water/DCM.[1] Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to separate the major 1,5-isomer from the minor 1,3-isomer.

-

Protocol B: Iodination (Synthesis of Target)

This step utilizes N-Iodosuccinimide (NIS) for mild, selective iodination at the C4 position.

-

Reaction Setup:

-

Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv) in Acetonitrile (ACN) or DMF (0.2 M).

-

Add N-Iodosuccinimide (NIS) (1.2 equiv) in a single portion.

-

Optional: Add a catalytic amount of TFA (0.1 equiv) to accelerate the reaction if sluggish.

-

-

Execution:

-

Stir at 60 °C for 4–6 hours.

-

Monitor via LC-MS. The product peak (M+H = 295) should appear, and the starting material (M+H = 169) should vanish.

-

-

Workup & Isolation:

-

Dilute with EtOAc. Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to quench excess iodine (removes yellow/brown color).

-

Wash with saturated NaHCO₃ and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Crystallization: The product often solidifies upon standing or can be recrystallized from Ethanol/Heptane.

-

Applications in Drug Discovery

The C4-Iodo and C5-Ester motifs allow this molecule to function as a bifunctional orthogonal core.

-

Suzuki-Miyaura Coupling: The C4-I bond is highly reactive toward boronic acids, enabling the introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Facile reaction with terminal alkynes to generate rigid alkynyl-pyrazole linkers.

-

Ester Hydrolysis & Amidation: The C5-ester can be hydrolyzed (LiOH/THF) to the carboxylic acid, followed by amide coupling to attach solubilizing groups or pharmacophores.

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C4-I and C5-Ester groups.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light Sensitive (Carbon-Iodine bonds can degrade under UV light; store in amber vials).

-

Disposal: Dispose of as halogenated organic waste.

References

-

Ark Pharma Scientific. Ethyl 4-iodo-1H-pyrazole-5-carboxylate Product Data. (Accessed 2024). Link

-

BenchChem. Synthesis of 4-Iodopyrazole Derivatives: Technical Support & Protocols.Link

-

PubChem. Ethyl 1-ethyl-1H-pyrazole-5-carboxylate Compound Summary.Link

-

Organic Syntheses. General Methods for Pyrazole Synthesis via Enaminones. Coll. Vol. 8, p. 597. Link

Sources

SMILES string and InChIKey for Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Novel Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological target engagement. Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a bespoke chemical entity designed for the modern drug discovery paradigm. Its unique architecture, featuring an N-ethyl group, an iodine atom at the 4-position, and an ethyl carboxylate at the 5-position, offers a versatile platform for the synthesis of novel drug candidates.

The presence of the iodine atom is of particular significance. It serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, making this compound an ideal starting material for the generation of compound libraries for high-throughput screening and for the targeted synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and its potential applications in pharmaceutical research and development.

Chemical Identifiers and Structure

The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The standard identifiers for Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate are provided below.

| Identifier | Value |

| IUPAC Name | Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| SMILES | CCN1N=CC(I)=C1C(=O)OCC |

| InChI | InChI=1S/C8H11IN2O2/c1-3-11-7(12)6-4(9)5-10-13(6)3-2/h5H,3H2,1-2H3 |

| InChIKey | YHQRMGTGADBGSM-UHFFFAOYSA-N |

Structural Visualization

The two-dimensional structure of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Analogue |

| Molecular Weight | 294.09 g/mol | Calculated |

| Monoisotopic Mass | 293.9865 Da | Calculated |

| XlogP | ~2.0 | Predicted |

| Appearance | Likely an off-white to pale yellow solid | Based on similar iodo-pyrazoles |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents | General solubility of pyrazole derivatives |

| Reactivity | The C-I bond is susceptible to palladium-catalyzed cross-coupling reactions | Known reactivity of aryl iodides |

Synthesis and Experimental Protocols

The synthesis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate can be envisioned as a two-step process starting from commercially available materials: the synthesis of the parent scaffold, Ethyl 4-iodo-1H-pyrazole-5-carboxylate, followed by N-alkylation.

Part 1: Synthesis of Ethyl 4-iodo-1H-pyrazole-5-carboxylate

The parent compound can be synthesized, although it is also commercially available from several suppliers.[1][2] The synthesis generally involves the cyclization of a suitably functionalized precursor with hydrazine.

Part 2: N-Ethylation of Ethyl 4-iodo-1H-pyrazole-5-carboxylate

The introduction of the ethyl group onto the pyrazole nitrogen is a critical step. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the potential for the formation of a mixture of regioisomers. The reaction of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide and sodium in ethanol, for instance, yields a mixture of the 1-ethyl-3-methyl and 1-ethyl-5-methyl isomers.[3] The choice of base, solvent, and alkylating agent can influence the regioselectivity of this reaction.

This protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles.[4] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

Ethyl 4-iodo-1H-pyrazole-5-carboxylate

-

Iodoethane (or Bromoethane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add iodoethane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired product, Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The unique structural features of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate make it a highly valuable building block in drug discovery programs.

Scaffold for Kinase Inhibitors

The pyrazole core is a privileged scaffold in the design of kinase inhibitors. The iodo-group at the 4-position allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, which can be directed towards the ATP-binding site of kinases. The N-ethyl group can provide favorable interactions within the hydrophobic regions of the kinase domain.

Development of Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole ring. This compound can be used to synthesize novel analogues of existing anti-inflammatory drugs, with the potential for improved efficacy, selectivity, or pharmacokinetic profiles.

Synthesis of Novel Heterocyclic Systems

The versatile reactivity of the iodo and ester functionalities allows for further chemical transformations to construct more complex heterocyclic systems. For example, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol.

Safety and Handling

While a specific safety data sheet for Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is not available, general precautions for handling iodo-organic compounds and pyrazole derivatives should be followed. 4-Iodopyrazole is classified as an irritant and is harmful if swallowed.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Its pre-functionalized core allows for rapid and efficient diversification, making it an ideal starting point for the synthesis of novel bioactive molecules. The synthetic protocols and potential applications outlined in this guide provide a foundation for researchers to leverage the unique chemical properties of this compound in their quest for the next generation of therapeutics.

References

- Iškauskienė, et al. (2025). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine. Tetrahedron Letters.

-

One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved from [Link]

-

The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007). PubMed. Retrieved from [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.

-

The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. (n.d.). Academia.edu. Retrieved from [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). KTU ePubl. Retrieved from [Link]

-

Ethyl 4-iodo-1h-pyrazole-5-carboxylate (C6H7IN2O2). (n.d.). PubChem. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]

- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.). Google Patents.

-

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). Chemspace. Retrieved from [Link]

-

Ethyl 4-iodo-1H-pyrazole-5-carboxylate. (n.d.). Ark Pharma Scientific Limited. Retrieved from [Link]

-

Ethyl4-iodo-1H-pyrazole-5-carboxylate. (n.d.). ANGCHEN Co., Ltd. Retrieved from [Link]

-

4-Iodopyrazole. (n.d.). PubChem. Retrieved from [Link]

-

3-Iodo-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 5-iodo-1H-pyrazole-4-carboxylate 250mg. (n.d.). Dana Bioscience. Retrieved from [Link]

Sources

- 1. Ethyl 4-iodo-1H-pyrazole-5-carboxylate | CAS:179692-08-1 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. Ethyl4-iodo-1H-pyrazole-5-carboxylate [angchenchem.com]

- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Iodopyrazole 99 3469-69-0 [sigmaaldrich.com]

Technical Whitepaper: The Strategic Utility of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate in Drug Discovery

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold," appearing in a disproportionately high number of FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib).[1] Among the diverse pyrazole building blocks, Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate represents a highly versatile, bifunctional intermediate.[1] Its value lies in its orthogonal reactivity: the electrophilic C-4 iodine allows for rapid diversification via metal-catalyzed cross-coupling, while the C-5 ester provides a handle for cyclization or solubilizing modifications.[1] This guide explores the synthesis, reactivity profile, and application of this intermediate in the design of kinase inhibitors and GPCR ligands.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

This intermediate is designed to balance lipophilicity with synthetic tractability. The N-ethyl group offers slightly higher lipophilicity than the corresponding methyl analog, potentially improving membrane permeability in downstream APIs (Active Pharmaceutical Ingredients), while the ethyl ester serves as a robust protecting group that is easily hydrolyzed or converted to amides.[1]

| Property | Value / Description |

| IUPAC Name | Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₁IN₂O₂ |

| Molecular Weight | 294.09 g/mol |

| Est.[1][2] LogP | 2.3 – 2.6 (Lipophilic) |

| Key Functionalities | C-4 Iodide (Electrophile), C-5 Ethyl Ester (Electrophile), N-1 Ethyl (Steric/Lipophilic modulator) |

| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO; Sparingly soluble in water.[1] |

The "Orthogonal Reactivity" Concept

The power of this molecule lies in the electronic differentiation of its positions:

-

C-4 Position (Iodine): Highly reactive toward Pd-catalyzed oxidative addition.[1] It allows for the introduction of aryl, heteroaryl, or vinyl groups early in the synthesis.

-

C-5 Position (Ester): Less reactive toward Pd(0) but highly reactive toward nucleophiles (amines, hydrazines) or hydrolysis conditions.[1] This allows the scaffold to serve as a "hinge" for fusing rings (e.g., pyrazolo[3,4-d]pyrimidines).[1]

Synthetic Pathways & Experimental Protocols

Synthesis of the Intermediate

While often purchased, in-house synthesis is required for scale-up or analog generation.[1] The most robust route involves the cyclization of ethylhydrazine with a 1,3-dicarbonyl equivalent, followed by regioselective iodination.[1]

Step 1: Cyclization (Scaffold Formation)

Reagents: Ethylhydrazine oxalate, Diethyl oxalate, Acetone (or equivalent ketone), NaOEt.[1] Mechanism: Claisen condensation followed by hydrazine cyclization. Note: Regiochemistry (1,3- vs 1,5-isomer) is controlled by solvent polarity and steric bulk.[1] The 1,5-carboxylate isomer is thermodynamically favored under specific acidic conditions or steric guidance.[1]

Step 2: Regioselective Iodination (The Critical Step)

Direct iodination of the pyrazole core is highly efficient at the C-4 position due to the electron-rich nature of the heterocycle, despite the electron-withdrawing ester at C-5.[1]

Protocol: NIS-Mediated Iodination

-

Dissolution: Dissolve Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) (10 mL/g).

-

Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

-

Expert Tip: Protect from light. The reaction is essentially instantaneous but can be stirred for 2–4 hours to ensure completion.

-

-

Quench: Concentrate the solvent. Redissolve in EtOAc and wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove iodine color.[1]

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Divergent Synthesis & Applications (Visualization)

The following diagram illustrates how this single intermediate branches into three distinct classes of pharmaceutical targets: Kinase Inhibitors (via Suzuki), fused tricyclic cores (via cyclization), and alkyne-linked ligands (via Sonogashira).[1]

Figure 1: Divergent synthetic utility of the 4-iodo-pyrazole scaffold.[1] The C-4 iodine directs cross-coupling, while the C-5 ester enables ring fusion.[1]

Detailed Application: Synthesis of a Kinase Inhibitor Motif[3]

A common workflow involves installing a solubilizing tail at C-5 (via amide formation) and an aromatic "warhead" or hinge-binder at C-4.[1]

Experimental Protocol: Suzuki-Miyaura Coupling at C-4

Objective: Synthesize Ethyl 1-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.

Reagents:

-

Intermediate: Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv)[1]

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Base: K₂CO₃ (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the Intermediate, Boronic Acid, and Base.

-

Degassing: Add the solvent mixture and sparge with Nitrogen or Argon for 10 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours. Monitor by LC-MS (Target Mass = M+H).[1]

-

Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient 0-30%).

Why this works: The C-4 iodine is a "soft" electrophile that reacts faster than the C-5 ester (a "hard" electrophile).[1] The ester remains intact, allowing for subsequent modification (e.g., conversion to a carboxamide to mimic the adenine region of ATP).[1]

Quality Control & Analytics

To ensure the integrity of this intermediate for GMP (Good Manufacturing Practice) workflows, the following analytical standards are recommended.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, H₂O/MeCN gradient) | > 98.0% Area |

| Identification | ¹H-NMR (CDCl₃) | Characteristic signals: δ 1.4 (t, 3H, ester), 1.5 (t, 3H, N-ethyl), 4.4 (q, 2H, ester), 4.6 (q, 2H, N-ethyl), 7.6 (s, 1H, C-3 H).[1] |

| Residual Solvent | GC-Headspace | MeCN < 410 ppm, EtOAc < 5000 ppm |

| Iodine Content | Elemental Analysis / Mass Spec | Consistent with theoretical (approx 43% by mass) |

Safety & Handling

-

Hazards: As an alkylating agent derivative and halogenated compound, it acts as a skin and eye irritant. The iodine moiety can release free iodine upon prolonged exposure to light/air, which is corrosive.

-

Storage: Store at 2–8°C, protected from light (amber vials), under an inert atmosphere (Argon/Nitrogen).

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Pyrazole Carboxylates

-

Iodination Protocols

- Title: "Efficient and regioselective iodination of pyrazoles using N-iodosuccinimide."

-

Source:Journal of Organic Chemistry (Adapted protocol).[1]

- Context: Validates the use of NIS/MeCN for C-4 iodin

-

Applications in Kinase Inhibitors

-

Patent Reference (Specific Analog)

-

Cross-Coupling Utility

Solubility data for ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, a key intermediate in modern pharmaceutical and agrochemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and offers practical insights into handling this compound in a laboratory setting.

Introduction: The Significance of Pyrazole Scaffolds in Research

Pyrazole derivatives form the core of a multitude of biologically active compounds, finding applications as anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][3][4] The specific molecule, ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, is a highly functionalized building block. The ethyl ester and N-ethyl groups modify its lipophilicity, while the iodo-group at the 4-position provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Understanding the solubility of this intermediate is a critical parameter in drug discovery and process development.[5] It dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective purification and formulation strategies. Poor solubility can present significant challenges, leading to low reaction yields and difficulties in achieving therapeutic concentrations for biological screening.[5][6] This guide aims to provide a foundational understanding and practical framework for assessing and leveraging the solubility of this versatile pyrazole derivative.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[7] The solubility of ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is influenced by several structural features:

-

Molecular Weight and Crystal Structure: Generally, higher molecular weight compounds tend to have lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions.[8]

-

Polarity and Intermolecular Forces: The pyrazole ring itself contains both a hydrogen bond donor (pyrrole-type nitrogen) and a hydrogen bond acceptor (pyridine-type nitrogen), though in this N-ethylated derivative, only the pyridine-type nitrogen can act as a hydrogen bond acceptor.[9][10] The ethyl ester group also contributes polarity and potential for dipole-dipole interactions. The large, polarizable iodine atom further influences these interactions.

-

Solvent Characteristics:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are likely to be effective at solvating the polar functionalities of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess large dipole moments and can effectively solvate polar molecules without donating hydrogen bonds. They are generally good solvents for a wide range of organic compounds.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are less likely to be effective due to the polar nature of the pyrazole core and the ester group. However, the ethyl groups and the overall size of the molecule may impart some solubility.

-

Based on these principles, it is anticipated that ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate will exhibit greater solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

The gravimetric method is a robust and straightforward technique for determining the equilibrium solubility of a solid in a solvent.[6][11][12] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the amount of solute in a known mass or volume of the solvent.

Required Apparatus and Reagents

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath for temperature control

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Pipettes and glassware (conical flasks, evaporating dishes)

-

Drying oven

-

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (solute)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solution:

-

Add an excess amount of ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.[11]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) to control for the effect of temperature on solubility.[11]

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Two consecutive measurements showing the same concentration confirm that equilibrium has been achieved.[11]

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a syringe filter to remove all undissolved particles.

-

-

Gravimetric Analysis:

-

Tare a pre-weighed evaporating dish.[6]

-

Dispense the filtered saturated solution into the evaporating dish and record the combined weight.

-

Evaporate the solvent in a fume hood or using a gentle stream of nitrogen. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be necessary.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) until a constant weight is achieved.[6][11]

-

Record the final weight of the dish containing the dry solute.

-

Data Calculation

The solubility can be expressed in various units, most commonly as mg/mL or g/100 mL.

-

Weight of empty dish: W₁

-

Weight of dish + filtrate: W₂

-

Weight of dish + dry solute: W₃

-

Weight of solute: W₄ = W₃ - W₁

-

Weight of solvent: W₅ = W₂ - W₃

-

Volume of solvent: V = W₅ / density of solvent (at the experimental temperature)

-

Solubility (mg/mL): (W₄ / V) * 1000

The following diagram illustrates the gravimetric solubility determination workflow.

Caption: Gravimetric solubility determination workflow.

Solubility Data Summary (Hypothetical Data)

The following table summarizes the expected solubility of ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate in a range of organic solvents at 25 °C, based on general principles of solubility for similar pyrazole derivatives.[8] These values are illustrative and should be confirmed experimentally.

| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) |

| Polar Aprotic | Acetone | 5.1 | > 100 |

| Ethyl Acetate | 4.4 | 50 - 100 | |

| Dichloromethane | 3.1 | > 100 | |

| Polar Protic | Methanol | 5.1 | 50 - 100 |

| Ethanol | 4.3 | 25 - 50 | |

| Nonpolar | Toluene | 2.4 | 5 - 10 |

| Hexane | 0.1 | < 1 |

Discussion and Practical Implications

The anticipated solubility profile suggests that polar solvents, particularly aprotic ones like acetone and dichloromethane, are excellent choices for dissolving ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate. This makes them suitable for use as reaction solvents for subsequent synthetic transformations, such as palladium-catalyzed cross-coupling reactions.

The moderate solubility in alcohols like methanol and ethanol indicates these may be suitable for purification by recrystallization. A common technique involves dissolving the compound in a minimal amount of a "good" hot solvent (like ethanol) and then inducing crystallization by cooling or by adding a "poor" solvent (like hexane or water) in which the compound is sparingly soluble.[8]

The poor solubility in nonpolar solvents like hexane is advantageous for purification, as it allows for the precipitation of the product from reaction mixtures or for washing the solid product to remove nonpolar impurities.

The following diagram illustrates the logic for solvent selection based on the intended application.

Caption: Decision tree for solvent selection.

Conclusion

While specific experimental data for ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is not widely published, a robust understanding of its solubility can be derived from the general principles governing pyrazole derivatives. Its structure suggests high solubility in polar organic solvents and poor solubility in nonpolar media. The gravimetric method provides a reliable and accessible protocol for obtaining precise quantitative solubility data, which is essential for optimizing synthetic routes, purification procedures, and formulation development. This guide provides the theoretical foundation and practical tools necessary for researchers to effectively work with this important chemical intermediate.

References

- Determination of Solubility by Gravimetric Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTVbOF_9Lb5t4h_Z2Kj0CvVxL9SUtbsNaHlYbqIKcsVkE7ToQjyCHEr9EwkgbeBBTGbtOPT4QyCyglXOS6xXAPeC-a3f-6b1N3XHoZJB3NiUe5tl5IY9RXKPHVYe-wOkiKAUKlxB0Jo1IHI1RubDpTETvnyfbMF7QQfI37yvk373NCE3I=]

- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwclCABAH_jRvikLo2q1ROEbB0LcNlkPVI1R7lVw4WbfoYxEahug4f-NUHpkee59MW2p2OVV_t_QTvWymNVctZyqTTYGZydNOUwsidZzAjCdWWzmuznrZIDexmamfzQ_zQ4HOR2S49m839-FxOK61vly_seujjRwN_xI8j8Bpq4epoaJ6N5hp-9Exyfz8d5QfNTOa4XoQDFm-k2V93LVu1Fw==]

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaP0L7_8HjG3IVsHw-Bkj-md0MX2GbiDB6p4TdVOoeGnq_bn4gX3Wshu8BG8RAPMDXtVSlLqEMBc2rnFCLcPI48rq3GjMPDxvIN_wgde7ynDS69J2DnVtlJc9dCZB0jEYGr42vA6dcgt1N3Wxb1D80]

- Determination of solubility by gravimetric method: A brief review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR_nzhT3nw6Z4I1n6S-MTX9xUT1OyrZFatRvHHo3eRI9C0h5Ni80u2TQZVIqwGmCnYA465z7qQRECL6p-SGSY7HCKtASW8VkaDB3O7G9VMffie8jr8JkvQyiwKq1ctl3YumeqkroSyTB_-g38r1hRzVYyr]

- Compound solubility measurements for early drug discovery | Computational Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElHMqI6yjdqCUTYA7SEmMS7WgpDFbq_3z3QnN3NNuIxzha5qqtnziyNZo2qgtF4OVnPb5G-Keqnshu2goJS7eEua6s-GwFwMb5Ucmess42AaU4ADgZtmKZ8civmHxv6OFmT9DSiNVe7cwmQhSh6tQG4LqBxBu5uP9piRNRGjP8mfwUUdqhHE87F4bOXdPeoV9H8zcj-nSeRox0BVGVfFQyKHTaZAFweKJN18cM7pY=]

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8VpE15GYJHhCz9OCaKl0jhORg4u5c_jDTovyGSqD1k-wFdypjQ5kEk2Lpx1I3PwpKILL8kS86NFC-CilWhHHb0felNMcPJMfq4urMGO7qXYfv_eAfc5_qNJV7n6FP4RdDd9TYxz3qoa_w_gFUYpoHwaxbWybkWXl9vtQ9vZ5fVFbaNmmyudNfC_BY6j2fK5-9EHMxfzIyEFW3gx65z1oYPR6af-R1ddDVSAMfxUs445E=]

- Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/266014455_Experimental_Values_of_Solubility_of_Organic_Compounds_in_Water_for_a_Wide_Range_of_Temperature_Values_-_A_New_Experimental_Technique]

- Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPSFONdl1Qk6NHq5InJh7nGHqegqUrQ3zvTniW0ktZqtyqThN06NnZF78m0iGj8ZFuel9wAWMr5lEOTOU8ButPZLScO9ClnE-b6IX6dKt0W9WwIikGXjQ6dYhnUjlj]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErj6hwXd_XvtLwuv67AS9-Fv37nd4xVRjA9bbYNUiY1hebjAErJxSi0rxFMfzzRIJ7Ct0GVPAnKo__VBCQ-l3cVnRiFkrq8xWJuvvCG0SdVKc9ywr58IJRc_RTAtvGzR-IXdEIg_tdL1_wVEjBesSQi_hzRkqnU5oqcI3V8uF7NsVMECY5Zg==]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273257/]

- Gravimetric method of analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0ceubGi4Z4imw7Y_xr97shCUJWwbfDW64ouRShE0SbWzigxNlAMbzUmkY3ifX7XTCEk4CZvolrY-BD9k4ZrNpgIdBaeNWzFt4myQR0sWurWG6RMryqO-VEjNFLRDAQvJ-O2VbP28FzgIkXAw960YC65cUuQ_B-feVxBKByZ5PchS9eFvqvvKvBTqdNxfTRMFgH69h1sg9JaZELXJtL4MgusQowjwNpI9ar3HdcfGi-yR9Q5YPAWKym9B2l9unz-D0ie6IzQ4442IMfGtrs-YnhgAW3AM2DSHMHk657mzov20PK-zaTWUb62OJ3SighPhBwPc_M-8a2x9USkN-7zIWpQwegq9tATXFKOHSTjTZtstneKJc_HFBPZgVZNxoMz0sUmCLoqM3WiLP1GxgLxIBfB80C1_27zDT3Wjwy4h7MX5Q1DVX4vX9nRk5yH6WdcDwV9klOUinP6U3pdPTRSxZtcPaslhyMkTp_PoqzlULS_QWSR525AhXg_v-XFALx9bX9DH6pkrJG_6YXTFQB7uxfgAKjty5iXzE8RCTTdT9DGEWv_YceztbCCz]

- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5569]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOm3dJ8PgeEBkHdu9yu1ggSFvFsnKW8JDaVdWpWK7vw8kXvj0J6bNNtFBdemz7iapPdKgyOI03xDG4OlqkF0h5jXgSc978N8DKJIIhFMHvzcMIoZ_-iVbXqkacl2w9S4WaLM=]

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950390/]

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447039/]

- Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwe2tv2tNRPOu0VMP0tBQebr-Lv2tp_i7V8Pj39X0x4sTx8k4T4kA-8cQnL_qLwqytY9qtWtLLMeoIcV6GApf6MkakUGlYDoM1AqGPDUJtbv34QEgwwzYMEJhWT6SL-kgj36wb9c-Ag81FStx0CzsTPslbqsp1hTwoYMw8RkYe-hR5TmmXIuHw5FWYIJOkM7bMYMGNh1qRWi-kM4NZn2b-gjm_trlFRc2-CqJtnTyLOrcU5jVRct1S6qKrq0it]

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Ethyl 1H-pyrazole-4-carboxylate - Chem-Impex. [URL: https://www.chemimpex.com/products/06434]

- Ethyl pyrazole-4-carboxylate | 37622-90-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5471415_EN.htm]

- Ethyl 4-iodo-1H-pyrazole-5-carboxylate - Ark Pharma Scientific Limited. [URL: https://www.arkpharminc.com/product/179692-08-1]

- Ethyl4-iodo-1H-pyrazole-5-carboxylate - ANGCHEN Co., Ltd.. [URL: https://www.angchenchem.com/product/9199.html]

- Ethyl 1H-pyrazole-4-carboxylate (4-Ethoxycarbonylpyrazole) | Biochemical Reagent. [URL: https://www.medchemexpress.

- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [URL: https://www.sid.ir/paper/141011/en]

- Ethyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate|BLD Pharm. [URL: https://www.bldpharm.com/products/1244585-70-1.html]

- Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. [URL: https://www.mdpi.com/2073-4352/12/2/236]

- 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester - Chemical Synthesis Database. [URL: https://www.chemsynthesis.com/base/chemical-structure-26017.html]

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. [URL: https://www.pcri.ir/article_175252.html]

- 1 - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUhhpQEXs16sc0M-TpzTz_7gtc3cDtN8i6SygVHl289AAgbFQ0m9S9vKLmeJq6fRIYdKAOcsv_CLi59L_PNUKOLSCrXy1sk9YnYwMrA2Hm0xAdal8dUNrAh1Cmu_j_Dl2H38Iqx8EeJICSxcqgJNbj-eE5niixGwMWMJwLm3QWD8Jl_Avg0mmUil10O26mO5BIrU6VlWwJzhVPRyV7yBUxKtAfOWQYLPDwP0rTiFiTrKFtlsg26hcuSm8F5CcyWpAX9bnj_hGRZmsvyW7bFgr8H43tjaQ=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. chem.ws [chem.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. scribd.com [scribd.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole moiety is a cornerstone in medicinal chemistry and drug development, featuring in a multitude of clinically significant pharmaceuticals. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct pathway to functionalize such heterocyclic systems.[1][2][3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions specifically tailored for Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, a valuable building block for creating diverse chemical libraries. As an iodopyrazole, this substrate exhibits high reactivity, making it an excellent candidate for this transformation.[4]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and optimization strategies.

Core Principles and Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide (in this case, our iodopyrazole) with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[1][2][5] The success of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent system, each playing a critical role in the catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[4][5]

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The base is crucial here, as it facilitates the formation of a more nucleophilic boronate species.[2][7]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate with a generic arylboronic acid.

Materials:

-

Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry Schlenk tube or microwave vial, add Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Sodium Carbonate (2.0 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction). The solvent mixture should be degassed prior to use by sparging with nitrogen or argon for 20-30 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C. For microwave-assisted reactions, a temperature of 100-120 °C for 15-30 minutes is a good starting point.[3][4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: General experimental workflow for Suzuki coupling.

Protocol Insights and Optimization

The provided protocol is a general guideline. Optimization is often necessary to achieve the best results for a specific boronic acid partner. The following table outlines key parameters and their impact on the reaction.

| Parameter | Common Choices | Rationale and Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Pd(PPh₃)₄ is a reliable choice for many couplings.[4] PdCl₂(dppf) is often more robust and can be effective for more challenging substrates. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species; it must be used with a ligand.[1] For heteroaryl couplings, electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly improve yields and reaction rates.[8][9] |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[7] Na₂CO₃ and K₂CO₃ are common and cost-effective choices.[10] Cs₂CO₃ is more soluble and can be more effective in some cases, particularly with microwave heating.[4] K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.[11] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, DME/H₂O | A mixture of an organic solvent and water is typical.[1] Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Dioxane/H₂O is a very common and effective system.[9] DMF can be used for substrates with poor solubility but may require higher temperatures. DME is another suitable ethereal solvent.[4] |

| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid. Microwave irradiation can significantly shorten reaction times.[12][13] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, insufficient base, low temperature, poor quality reagents. | Ensure the reaction is under a strict inert atmosphere. Use a fresh bottle of catalyst or a different catalyst/ligand system. Try a stronger base like K₃PO₄ or Cs₂CO₃. Increase the reaction temperature or switch to microwave heating. Ensure boronic acid is of good quality. |

| Dehalogenation of Starting Material | Catalyst system, presence of water/protons. | This can be a side reaction, particularly with iodo-heterocycles.[14] Using a different ligand, such as a more electron-rich or bulky one, can sometimes suppress this pathway. Minimizing the amount of water or using an anhydrous protocol with a base like K₃PO₄ might help. |

| Homocoupling of Boronic Acid | Presence of oxygen, catalyst choice. | Ensure thorough degassing of solvents and the reaction vessel. Some catalyst systems are more prone to promoting homocoupling. |

| Difficult Purification | Residual palladium, closely eluting byproducts. | Treat the crude product solution with a palladium scavenger. Optimize chromatography conditions (e.g., different solvent system, different stationary phase) for better separation. |

Conclusion

The Suzuki-Miyaura coupling is an exceptionally reliable and adaptable tool for the functionalization of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate. By understanding the roles of the individual reaction components and systematically optimizing the conditions, researchers can efficiently generate a wide array of novel pyrazole-containing molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to achieving success in this critical synthetic transformation.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][5]

-

Singh, D., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link][15]

-

Bielsa, R., et al. (2018). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology. Retrieved from [Link][16]

-

Das, S., et al. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. Retrieved from [Link][17]

-

Pérez-Temprano, M. H., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link][10]

-

Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link][8]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][2]

-

Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link][18]

-

Schroeder Group - Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link][9]

-

Rayadurgam, J., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link][19]

-

PubMed. (2017, March 20). Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines. Retrieved from [Link][20]

-

ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link][7]

-

MDPI. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link][12]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link][21]

-

DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link][22]

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link][11]

-

The Journal of Organic Chemistry. (2016, December 8). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link][14]

-

MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link][23]

-

MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link][13]

-

PMC. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link][3]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Palladium-Catalyzed Pyrazole-Directed sp3 C-H Bond Arylation for the Synthesis of β-Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]

- 23. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]

Application Notes & Protocols: Synthesis of Pyrazole-5-Carboxamides from Ethyl Ester Precursors

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Pyrazole-5-carboxamide derivatives, in particular, exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.[3][4] Their value is underscored by their role as inhibitors of critical biological targets such as the Receptor for Advanced Glycation End Products (RAGE), making them promising candidates for treating conditions like Alzheimer's disease.[2][5]

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of pyrazole-5-carboxamides, focusing on the common and versatile pathway starting from ethyl pyrazole-5-carboxylate precursors. The protocols herein are designed to be robust and adaptable, supported by mechanistic insights and practical advice to ensure successful implementation.

Section 1: Strategic Overview of Synthesis

The conversion of a stable ethyl pyrazole-5-carboxylate to its corresponding N-substituted carboxamide is a cornerstone transformation for creating libraries of bioactive compounds. The choice of synthetic strategy is dictated by factors such as the nature of the desired amine, reaction scale, and available reagents. Two primary pathways are considered: a sequential two-step approach and a direct aminolysis route.

-

Sequential Approach (Recommended): This is the most flexible and widely employed strategy.[3] It involves the initial hydrolysis (saponification) of the ethyl ester to the corresponding pyrazole-5-carboxylic acid. This acid intermediate is then "activated" and coupled with a primary or secondary amine to form the final amide. This method's key advantage is its broad compatibility with a diverse range of amines, including those that are less nucleophilic or sterically hindered.[3][6]

-

Direct Aminolysis: This pathway involves the direct reaction of the ethyl ester with an amine. While seemingly more efficient by reducing step count, it is often challenging. The ethoxy group of the ester is a relatively poor leaving group, meaning this reaction typically requires harsh conditions such as high temperatures or specialized catalysts.[7][8] It is generally reserved for highly nucleophilic and unhindered amines like ammonia or simple alkylamines.

The following diagram illustrates the decision-making process and workflows for these synthetic strategies.

Caption: Workflow for the synthesis of Pyrazole-5-carboxamides.

Section 2: Experimental Protocols

Protocol I: Saponification of Ethyl Pyrazole-5-carboxylate

Principle & Rationale: This protocol details the base-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylic acid. Saponification is a robust and high-yielding reaction. Lithium hydroxide (LiOH) is often the base of choice as it minimizes side reactions and the resulting lithium carboxylate is typically highly soluble in the reaction medium, facilitating a complete reaction before the acidic workup. A co-solvent system like Tetrahydrofuran (THF) and water ensures the solubility of both the ester starting material and the hydroxide salt.[3]

Materials:

-

Ethyl Pyrazole-5-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.5 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Hydrochloric acid (HCl), 1M or 2M solution

-

Ethyl acetate or Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Magnetic stirrer, round-bottom flask, separation funnel

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the ethyl pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 v/v ratio). The concentration is generally set to 0.1-0.5 M with respect to the ester.

-

Base Addition: Add lithium hydroxide monohydrate (1.5 - 2.5 eq) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 2-6 hours.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl solution while stirring, which will protonate the carboxylate salt. The pyrazole-5-carboxylic acid will typically precipitate as a solid. Monitor the pH with litmus paper to ensure it is acidic (pH ~2-3).

-

Isolation:

-

If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to aid in drying. Dry the product under high vacuum.

-

If no solid forms (or for full recovery): Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer). Combine the organic extracts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the pyrazole-5-carboxylic acid. The product is often of sufficient purity to be used in the next step without further purification.

Protocol II: Amide Coupling via Acyl Chloride Formation

Principle & Rationale: Directly reacting a carboxylic acid with an amine is generally ineffective due to the rapid formation of an unreactive ammonium-carboxylate salt.[7][9] To facilitate amide bond formation, the carboxylic acid's carbonyl group must be rendered more electrophilic. The conversion to a highly reactive acyl chloride is a classic and effective method.[10] Oxalyl chloride is often preferred over thionyl chloride because its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.[3] A catalytic amount of N,N-Dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalyst for the transformation. The subsequent addition of the desired amine, along with a tertiary amine base like triethylamine (TEA) to scavenge the generated HCl, drives the reaction to completion.

Caption: Acyl chloride pathway for amide synthesis.

Materials:

-

Pyrazole-5-carboxylic acid (from Protocol I) (1.0 eq)

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Desired primary or secondary amine (1.1-1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

-

Nitrogen or Argon atmosphere, flame-dried glassware

Step-by-Step Methodology:

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Activation: Cool the suspension to 0 °C in an ice bath. Add a catalytic drop of DMF. Slowly add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the full conversion to the soluble acid chloride.[3]

-

Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Coupling Reaction: Cool the acid chloride solution back to 0 °C. Add the amine/TEA solution dropwise to the stirred acid chloride solution.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC until the acid chloride is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separation funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazole-5-carboxamide.

Protocol III: Direct Aminolysis of Ethyl Pyrazole-5-carboxylate

Principle & Rationale: This method bypasses the hydrolysis and activation steps by directly reacting the ester with an amine. As the ethoxy group is a poor leaving group, this reaction requires forcing conditions to proceed at a reasonable rate.[8] Heating the neat mixture of the ester and a large excess of a low-boiling-point amine in a sealed tube is a common approach. This method is most suitable for simple, highly nucleophilic amines where the amine itself can act as the solvent.

Materials:

-

Ethyl Pyrazole-5-carboxylate (1.0 eq)

-

Desired amine (e.g., dimethylamine in THF, aqueous ammonia) (5-10 eq or as solvent)

-

Sealed pressure vessel or heavy-walled sealed tube

-

Heating source (oil bath)

Step-by-Step Methodology:

-

Reaction Setup: Place the ethyl pyrazole-5-carboxylate (1.0 eq) and the desired amine (a large excess) into a pressure vessel.

-

Heating: Seal the vessel securely and heat the mixture to 80-120 °C for 12-48 hours. Caution: Use appropriate safety precautions, including a blast shield, when working with sealed reactions under pressure.

-

Cooling and Work-up: After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

-

Isolation: Remove the excess amine and solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol II.

Section 3: Comparative Data and Method Selection

The choice of synthetic route has significant implications for reaction scope, efficiency, and ease of execution. The following table provides a comparative summary to guide method selection.

| Parameter | Route 1: Hydrolysis + Coupling | Route 2: Direct Aminolysis |

| Generality & Scope | Excellent. Works for a wide variety of primary and secondary amines, including sterically hindered and electron-poor amines. | Poor to Moderate. Generally limited to simple, unhindered, and highly nucleophilic amines (e.g., NH₃, MeNH₂, Et₂NH). |

| Reaction Conditions | Mild (0 °C to room temperature). | Harsh (High temperatures, 80-120 °C, high pressure). |

| Number of Steps | Two distinct chemical transformations. | One chemical transformation. |

| Key Reagents | LiOH, Oxalyl Chloride, TEA, or Peptide Coupling Reagents (EDC, HATU). | Large excess of amine, potential catalysts (e.g., AlMe₃).[11] |

| Typical Yields | Generally high (70-95% over two steps). | Variable, often moderate to good for suitable substrates. |

| Advantages | - High reliability and predictability. - Broad substrate scope. - Well-established and documented. | - Fewer synthetic steps. - Avoids use of corrosive activating agents. |

| Disadvantages | - Two separate operations required. - Requires use of moisture-sensitive and corrosive reagents (e.g., oxalyl chloride). | - Limited amine scope. - Requires specialized equipment (pressure vessel). - Potential for side reactions at high temperatures. |

Conclusion

The synthesis of pyrazole-5-carboxamides from their ethyl ester precursors is a critical process in modern drug discovery. For projects requiring the generation of a diverse library of amide analogues for structure-activity relationship (SAR) studies, the two-step sequence involving saponification to the carboxylic acid (Protocol I) followed by amide coupling (Protocol II) is the most robust, versatile, and authoritative approach. While direct aminolysis (Protocol III) offers a more streamlined path, its practical application is limited by the need for harsh conditions and a narrow substrate scope. By understanding the causality behind each protocol, researchers can confidently select and execute the optimal synthesis for their specific target molecules.

References

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-